3,5-Dimethylpiperidin-4-one
CAS No.:
Cat. No.: VC17731694
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO |
|---|---|
| Molecular Weight | 127.18 g/mol |
| IUPAC Name | 3,5-dimethylpiperidin-4-one |
| Standard InChI | InChI=1S/C7H13NO/c1-5-3-8-4-6(2)7(5)9/h5-6,8H,3-4H2,1-2H3 |
| Standard InChI Key | AMGHHWQPWHGXHB-UHFFFAOYSA-N |
| Canonical SMILES | CC1CNCC(C1=O)C |
Introduction
Structural and Chemical Identity of 3,5-Dimethylpiperidin-4-one
Molecular Architecture
3,5-Dimethylpiperidin-4-one (CAS: 324769-03-1) belongs to the piperidin-4-one family, featuring a piperidine backbone with methyl groups at the 3rd and 5th positions and a ketone group at the 4th position . Its molecular formula is C<sub>14</sub>H<sub>19</sub>NO, with a molecular weight of 217.307 g/mol . The compound’s stereochemistry is critical; for instance, the (3S,5R) configuration is reported in derivatives like (3S,5R)-1-benzyl-3,5-dimethylpiperidin-4-one .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>14</sub>H<sub>19</sub>NO |
| Molecular Weight | 217.307 g/mol |
| Exact Mass | 217.147 Da |
| LogP (Partition Coefficient) | 2.281 |
| Polar Surface Area | 20.31 Ų |
Synthesis and Crystallization Methodologies
Mannich Condensation
The Mannich reaction is a cornerstone for synthesizing piperidin-4-ones. This one-pot condensation involves ketones, aldehydes, and ammonium acetate in ethanol, forming β-amino carbonyl intermediates . For 3,5-dimethyl derivatives, ethyl methyl ketone and substituted aldehydes undergo cyclization to yield the piperidine ring. Baliah et al. refined this method, producing 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates .
Recrystallization Techniques
Crystallization is pivotal for purity and structural analysis. Ethanol, ethyl acetate, and benzene-petroleum ether mixtures are common solvents. For example, 3-chloro-3-methyl-r(2),c(6)-diphenylpiperidin-4-one is recrystallized from ethanol, yielding chair-conformation crystals . Slow evaporation methods with ethanol produce monoclinic crystals, as seen in 1-acryloyl-3-methyl-2,6-dip-tolylpiperidine-4-one .
Table 2: Representative Synthesis Pathways
| Compound | Method | Solvent System |
|---|---|---|
| 3-Chloro-3-methylpiperidin-4-one | Mannich condensation | Ethanol |
| 1-Acryloyl-3-methylpiperidin-4-one | Slow evaporation | Ethanol/ethyl acetate |
| 2,6-Diarylpiperidin-4-one derivatives | Column chromatography | Hexane/ethyl acetate |
Physicochemical and Conformational Properties
Crystal Structure and Conformation
X-ray crystallography reveals that 3,5-dimethylpiperidin-4-one derivatives predominantly adopt chair conformations, with equatorial substituents minimizing steric strain . For instance, 3-chloro-r-2,c-6-bis(4-fluorophenyl)-3-methylpiperidin-4-one exhibits a slightly distorted chair, with axial chlorine . Twist-boat conformations are rare but observed in sterically crowded derivatives like 1-acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one .
Spectroscopic Characterization
-
NMR: Methyl groups at C3 and C5 resonate at δ 1.2–1.5 ppm, while the ketone carbonyl appears at δ 205–210 ppm.
-
IR: Strong absorption at ~1700 cm<sup>−1</sup> confirms the C=O stretch .
Pharmacological and Industrial Applications
Medicinal Chemistry
Piperidin-4-ones are scaffolds for analgesics and anti-inflammatory agents. The Journal of Medicinal Chemistry highlights derivatives with CNS depressant and antiviral activities . For example, 3,5-dimethyl variants are precursors to N-substituted piperidines used in dopamine receptor modulators .
Material Science
The compound’s rigid structure aids in designing liquid crystals and metal-organic frameworks (MOFs). Ethyl 5-(1-methyl-1H-tetrazol-5-ylthio)-4-oxo-2,6-diphenylpiperidine-3-carboxylate exhibits mesomorphic properties suitable for optoelectronics .
Challenges and Future Directions
Stereochemical Control
Achieving enantiopure 3,5-dimethylpiperidin-4-one remains challenging. Asymmetric catalysis and chiral auxiliaries are under investigation to address this .
Expanding Pharmacological Profiles
Future studies should explore in vivo efficacy and toxicity. Derivatives like 3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one show promise as anticancer agents but require preclinical validation .
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